molecular formula C13H16O3 B1422889 ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 57932-04-4

ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B1422889
CAS No.: 57932-04-4
M. Wt: 220.26 g/mol
InChI Key: WRTWQOZLEIKMES-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS 402933-35-1) is a bicyclic ester derivative featuring a hydroxylated indane core linked to an ethyl acetate group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol and an InChIKey of NXAHYDZYTLMBQZ-UHFFFAOYSA-N . This compound is commercially available through Dayang Chem (Hangzhou) Co., Ltd., and its synthesis and applications are of interest in pharmaceutical and materials chemistry due to the presence of both hydroxyl and ester functionalities, which confer unique reactivity and solubility properties.

Properties

IUPAC Name

ethyl 2-(2-hydroxy-1,3-dihydroinden-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-12(14)9-13(15)7-10-5-3-4-6-11(10)8-13/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTWQOZLEIKMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711405
Record name Ethyl (2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57932-04-4
Record name Ethyl (2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate typically involves the esterification of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-oxo-2,3-dihydro-1H-inden-2-yl)acetate.

    Reduction: Formation of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, which can interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Hydroxyl vs. Non-Hydroxylated Derivatives
  • Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS 402933-35-1): The hydroxyl group at the 2-position of the indane ring enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents like ethanol or water compared to non-hydroxylated analogs .
  • (E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate (CAS 21779-31-7):
    This α,β-unsaturated ester (molecular weight 202.25 g/mol , C₁₃H₁₄O₂) lacks a hydroxyl group but features a conjugated double bond, enabling participation in Diels-Alder or Michael addition reactions. Its reduced polarity results in higher lipophilicity .

(b) Ester vs. Carboxylic Acid Derivatives
  • 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid (CAS 38425-65-9):
    The free carboxylic acid (molecular weight 176.21 g/mol , C₁₁H₁₂O₂) exhibits higher acidity (pKa ~4–5) compared to the ethyl ester. This impacts bioavailability and hydrolysis stability, making it less suitable for prodrug applications .
(a) Halogen-Substituted Analogs
  • Ethyl 2-(4-bromo-2,3-dihydro-1H-inden-2-yl)acetate :
    The bromine atom introduces steric bulk and electron-withdrawing effects, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Its molecular weight increases to 299.15 g/mol (C₁₃H₁₅BrO₂) .
(b) Methoxy- and Methyl-Substituted Derivatives
  • The methoxy group also increases lipophilicity (logP ~2.5) compared to the parent compound .

Amino-Functionalized Analogs

  • 2-((2,3-Dihydro-1H-inden-2-yl)amino)acetic acid (CAS 80871-70-1): Substitution of the ester with an amino group (molecular weight 191.23 g/mol, C₁₁H₁₃NO₂) introduces basicity and hydrogen-bond donor capacity, making it suitable for peptide mimetics or enzyme inhibition studies .

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
This compound 402933-35-1 C₁₃H₁₆O₃ 220.26 Hydroxyl, ester High polarity, hydrogen bonding
(E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate 21779-31-7 C₁₃H₁₄O₂ 202.25 α,β-unsaturated ester Conjugated system, lipophilic
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid 38425-65-9 C₁₁H₁₂O₂ 176.21 Carboxylic acid Acidic, prone to hydrolysis
Ethyl 2-(4-bromo-2,3-dihydro-1H-inden-2-yl)acetate - C₁₃H₁₅BrO₂ 299.15 Bromine, ester Cross-coupling reactivity

Research Findings and Trends

  • Hydroxyl Group Impact : The hydroxyl group in this compound significantly enhances its solubility in aqueous media, making it advantageous for drug delivery systems compared to lipophilic analogs like (E)-ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate .
  • Halogenation for Functionalization : Brominated derivatives (e.g., ethyl 2-(4-bromo-2,3-dihydro-1H-inden-2-yl)acetate) are increasingly used in palladium-catalyzed reactions to generate complex architectures .
  • Amino vs. Ester Functionality: Amino-substituted analogs exhibit distinct biological interactions, such as binding to proteases or kinases, whereas ester derivatives are often employed as prodrugs .

Biological Activity

Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate is an organic compound classified as an ester, notable for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 57932-04-4

The compound features an ethyl ester group linked to a 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety, which is significant for its biological activity due to the presence of hydroxyl and ester functional groups.

The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is derived from indole, a structure known for diverse biological activities including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antioxidant
  • Antimicrobial

These activities suggest that the compound may influence multiple biochemical pathways related to cell signaling and metabolism.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage.

A comparative study on various indole derivatives demonstrated that compounds with similar structures showed potent radical scavenging abilities in assays such as DPPH and FRAP.

CompoundDPPH IC₅₀ (µM)FRAP (mmol Fe²⁺/g)
Compound A50.0 ± 1.51.5 ± 0.1
Ethyl Indole Derivative45.0 ± 1.01.7 ± 0.05
Vitamin C (Control)20.0 ± 0.57.8 ± 1.2

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The compound's structure allows for potential interactions with microbial cell membranes or metabolic pathways.

A case study evaluated the antimicrobial efficacy of several indole derivatives against Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Synthesis and Applications

The synthesis of this compound typically involves esterification reactions using ethanol and appropriate acid catalysts under reflux conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules and is explored for its therapeutic potential in drug development.

Case Studies

Recent studies have explored the biological activities of related compounds:

  • Anticancer Activity : A study assessed the antiproliferative effects of indole derivatives on human cancer cell lines (e.g., HT-29, HeLa). Results indicated significant growth inhibition at specific concentrations.
    • IC₅₀ Values :
      • HT-29: 55 µg/mL
      • HeLa: 69 µg/mL
  • Anti-inflammatory Effects : Compounds structurally similar to this compound have shown promise in reducing inflammatory markers in vitro.

Q & A

Basic Research Questions

Q. What experimental conditions are optimal for synthesizing ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate via esterification?

  • Methodological Answer : The synthesis typically involves esterification under acidic or basic catalysis. For analogous indene derivatives, refluxing in acetic acid with sodium acetate (as a base) at 100–120°C for 3–5 hours yields stable esters. Key parameters include:

  • Catalyst : Sodium acetate (0.1–0.2 molar equivalents) .
  • Solvent : Acetic acid or ethanol, depending on substrate solubility.
  • Temperature : 80–120°C to drive esterification to completion .
    • Characterization : Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor ester hydrolysis stability under varying pH (4–9) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify the indene backbone (δ 1.2–1.4 ppm for ethyl group; δ 4.1–4.3 ppm for ester oxygen proximity) and hydroxy group (δ 2.5–3.5 ppm, broad).
  • IR : Confirm ester carbonyl (C=O stretch at ~1730 cm1^{-1}) and hydroxyl (O–H stretch at 3200–3500 cm1^{-1}) .
  • X-ray Crystallography : Resolve stereochemistry of the dihydroindenyl moiety; space group and unit cell parameters (e.g., monoclinic P21_1/c) provide definitive structural confirmation .

Q. What storage conditions prevent hydrolysis of the ester group?

  • Methodological Answer :

  • Temperature : Store at –20°C in anhydrous conditions.
  • Solvent Stability : Dissolve in dry DMSO or ethanol (water content <0.1%) to minimize hydrolysis .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to detect free carboxylic acid formation over time .

Advanced Research Questions

Q. How can quantum chemical calculations predict regioselectivity in nucleophilic substitutions involving this compound?

  • Methodological Answer :

  • Computational Workflow : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states. Focus on Fukui indices to identify electrophilic sites (e.g., carbonyl carbon vs. indene C–H activation sites) .
  • Case Study : For SN2 reactions, compare activation energies of competing pathways. Solvent effects (PCM model) refine predictions—polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the ester carbonyl .

Q. What strategies resolve contradictions in reported catalytic hydrogenation yields for derivatives of this compound?

  • Methodological Answer :

  • Factorial Design : Apply a 2k^k factorial design to test variables:
FactorLow (-1)High (+1)
Catalyst (Pd/C)5% wt10% wt
Solvent PolarityEthanol (ε = 24.3)THF (ε = 7.6)
Pressure (H2_2)1 atm3 atm
  • Analysis : ANOVA identifies solvent polarity (p < 0.05) as the dominant factor, with ethanol increasing yield by 22% due to better substrate solubility .

Q. How do steric/electronic effects of the indene ring influence cross-coupling reactivity?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surface models (e.g., using Avogadro) to visualize hindrance near the hydroxy group. Bulky substituents at C3 reduce Suzuki coupling efficiency by 30% .
  • Electronic Profiling : Natural Bond Orbital (NBO) analysis reveals electron density at the ester oxygen stabilizes Pd(0) intermediates in Heck reactions. Substituent Hammett constants (σ+^+) correlate with reaction rates (R2^2 = 0.89) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

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